molecular formula C17H9Cl3N4O2 B1670474 Diclazuril CAS No. 101831-37-2

Diclazuril

Cat. No.: B1670474
CAS No.: 101831-37-2
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-UHFFFAOYSA-N
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Description

Diclazuril is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is widely used as an anticoccidial agent, primarily in veterinary medicine, to prevent and treat coccidiosis in poultry and other livestock. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria, which affects the intestinal tract of animals, leading to significant economic losses in the livestock industry .

Mechanism of Action

Target of Action

Diclazuril, a benzeneacetonitrile anticoccidial agent, is primarily targeted against various stages of Eimeria tenella . Eimeria tenella is a protozoan parasite that causes coccidiosis, a significant disease in poultry farms . The compound’s primary targets are the asexual or sexual stages of coccidia .

Mode of Action

It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This compound is also known to suppress serine/threonine protein phosphatase type 5 expression .

Biochemical Pathways

This compound affects the biochemical pathways involved in the development and survival of the parasite. It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . This suggests that this compound may induce mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various species. In quails and pigeons, the peak plasma concentrations were attained at 8 hours, and the elimination half-lives were 30.74 and 26.48 hours, respectively . The area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .

Result of Action

The action of this compound results in the disruption of the parasite’s life cycle, leading to the degeneration of schizonts and gamonts . It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This leads to an increase in apoptosis, disrupting the development and survival of the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of oocyst sporulation, which significantly impacts the epidemiology of infections in chicken flocks, is primarily governed by three pivotal factors: temperature, humidity, and oxygen levels . Furthermore, this compound has been found to be safe for the environment for neutral/alkaline soils (pH ≥ 7) .

Biochemical Analysis

Biochemical Properties

Diclazuril plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the asexual and sexual stages of the Eimeria parasite’s life cycle, disrupting the development and replication of the parasite. This compound inhibits the activity of enzymes involved in the parasite’s energy metabolism, leading to a decrease in ATP production and ultimately causing the death of the parasite .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Eimeria tenella, this compound induces apoptosis and disrupts mitochondrial transmembrane potential in second-generation merozoites. This results in ultrastructural changes and increased apoptosis rates, leading to the death of the parasite . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticoccidial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to enzymes involved in the parasite’s energy metabolism, inhibiting their activity and reducing ATP production. This disruption in energy metabolism leads to the death of the parasite. Additionally, this compound affects the expression of genes involved in the parasite’s development and replication, further contributing to its anticoccidial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under various stress conditions, including acidic, alkaline, photolytic, thermal, and oxidative stress . Its degradation products may also contribute to its overall efficacy. Long-term studies have shown that this compound maintains its anticoccidial activity over extended periods, with minimal loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In lambs, a single administration of 1 mg this compound per kg body weight or two administrations at 3 to 4 weeks of age and 3 weeks later is effective in preventing coccidiosis . Higher doses may lead to toxic or adverse effects, including swelling of centrilobular hepatocytes in mice and vomiting and defecation in dogs . The therapeutic dosage must be carefully monitored to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its efficacy. The parent compound represents the majority of the radioactivity in metabolic studies, indicating minimal metabolism . Minor metabolites have been detected in the faeces, suggesting some degree of metabolic transformation . The metabolic pathways of this compound contribute to its overall pharmacokinetic profile and efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. After oral administration, this compound is absorbed and distributed to various tissues, including the liver, kidney, lung, and heart . The compound is primarily excreted in the faeces, with minimal excretion in the urine . The distribution of this compound within tissues is crucial for its anticoccidial activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In Eimeria tenella, this compound induces the nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to apoptosis . The localization of this compound within specific cellular compartments, such as the nucleus, contributes to its overall efficacy in inducing cell death and preventing parasite replication .

Preparation Methods

The synthesis of diclazuril involves several steps, starting with 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw material. The process includes diazotization, substitution, reduction, and cyclization reactions. The intermediate compounds formed during these reactions undergo further chemical transformations to yield the final product . Industrial production methods often involve optimizing these steps to improve yield and reduce costs. For instance, a method involving the reaction of an intermediate with sodium nitrite, followed by cyclization and ring enlargement, has been developed for large-scale production .

Chemical Reactions Analysis

Diclazuril undergoes various chemical reactions, including:

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZFUDFOPOMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046787
Record name Diclazuril
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Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101831-37-2
Record name Diclazuril
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Record name (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of 11.1 parts of 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid (intermediate 5) and 15 parts of 2-mercaptoacetic acid is stirred and heated for 2 hours at 180 degrees C. The reaction mixture is cooled, water is added and the whole is treated with sodium hydrogen carbonate. The product is extracted with trichloromethane. The organic layer is dried, filtered and evaporated. The residue is purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions are collected and the eluent is evaporated in vacuo. The residue is stirred in 2,2'-oxybispropane. The product is filtered off and dried, yielding 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile.
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Synthesis routes and methods II

Procedure details

In 20 ml of acetic acid was dissolved 2.0 g of 2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one. To the solution was added three times as much mol. of 30% hydrogen peroxide. The reaction was allowed to proceed for 3 hours at 100° C. After completion of the reaction, the reaction mixture was poured into ice-water. Resulting crystalline precipitate was collected by filtration to afford 1.8 g of the titled compound as colorless crystals, m.p. 290-292° C.
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2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one
Quantity
2 g
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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